molecular formula C14H20N2O5 B14323047 Benzamide, 3,4,5-trimethoxy-N-4-morpholinyl- CAS No. 104699-39-0

Benzamide, 3,4,5-trimethoxy-N-4-morpholinyl-

Cat. No.: B14323047
CAS No.: 104699-39-0
M. Wt: 296.32 g/mol
InChI Key: APZNYDSXJUYSSR-UHFFFAOYSA-N
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Description

Benzamide, 3,4,5-trimethoxy-N-4-morpholinyl- (referred to as "the target compound" hereafter) is a synthetic benzamide derivative characterized by a 3,4,5-trimethoxy-substituted benzoyl group linked to a morpholinylamine via an amide bond.

Properties

CAS No.

104699-39-0

Molecular Formula

C14H20N2O5

Molecular Weight

296.32 g/mol

IUPAC Name

3,4,5-trimethoxy-N-morpholin-4-ylbenzamide

InChI

InChI=1S/C14H20N2O5/c1-18-11-8-10(9-12(19-2)13(11)20-3)14(17)15-16-4-6-21-7-5-16/h8-9H,4-7H2,1-3H3,(H,15,17)

InChI Key

APZNYDSXJUYSSR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NN2CCOCC2

Origin of Product

United States

Preparation Methods

Amide Coupling via Carboxylic Acid Activation

A widely employed method involves the direct coupling of 3,4,5-trimethoxybenzoic acid with 4-morpholinylamine. The carboxylic acid is first activated using thionyl chloride (SOCl₂) to form the corresponding acyl chloride. Subsequent reaction with 4-morpholinylamine in a polar aprotic solvent, such as N,N-dimethylformamide (DMF), facilitates nucleophilic acyl substitution. The reaction typically proceeds at room temperature (18–25°C) with a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA), to neutralize HCl byproducts.

Key Reaction Parameters:

  • Molar Ratio: 1:1.2 (acid to amine) for optimal yield.
  • Solvent: DMF or dichloromethane (DCM).
  • Base: DIPEA or triethylamine (TEA).
  • Yield: 68–75% after column chromatography.

Solid-Phase Synthesis for High-Throughput Production

Patent WO2015014972A1 discloses a scalable approach using resin-bound 3,4,5-trimethoxybenzoic acid. The acid is immobilized on Wang resin, followed by activation with hydroxybenzotriazole (HOBt) and N,N'-diisopropylcarbodiimide (DIC). 4-Morpholinylamine is then introduced in excess to ensure complete coupling. Cleavage from the resin using trifluoroacetic acid (TFA) yields the crude product, which is purified via recrystallization from ethanol/water.

Advantages:

  • Reduced purification steps.
  • Suitable for combinatorial libraries.
  • Purity: >95% by HPLC.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Comparative studies highlight the role of solvent polarity in reaction efficiency. Non-polar solvents like toluene result in sluggish kinetics, while DMF accelerates the reaction due to its high dielectric constant (ε = 36.7). Elevated temperatures (40–50°C) marginally improve yields but risk decomposition of the morpholine moiety.

Catalytic Enhancements

The addition of 4-dimethylaminopyridine (DMAP) as a catalyst (5 mol%) increases acyl transfer efficiency, boosting yields to 82–85%. Kinetic studies using in situ FTIR monitoring reveal a second-order dependence on amine concentration, underscoring the importance of stoichiometric excess.

Analytical Characterization and Validation

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.21 (s, 2H, Ar-H), 3.89 (s, 9H, OCH₃), 3.72–3.68 (m, 4H, morpholine-OCH₂), 2.94–2.90 (m, 4H, morpholine-NCH₂).
  • IR (KBr): 1645 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-N stretch).

Crystallographic Insights

Single-crystal X-ray diffraction of analogous derivatives reveals planar trimethoxybenzoyl groups with dihedral angles of 85–89° relative to the morpholine ring. Hydrogen bonding between the amide N-H and morpholine oxygen stabilizes the crystal lattice, as evidenced by C(4) chain motifs.

Industrial-Scale Manufacturing Considerations

Cost-Efficiency Analysis

Component Cost per kg (USD) Contribution to Total Cost (%)
3,4,5-Trimethoxybenzoic acid 320 45
4-Morpholinylamine 280 40
Solvents/Catalysts 95 15

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzamide, 3,4,5-trimethoxy-N-4-morpholinyl- can undergo oxidation reactions, typically involving reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzamides with different functional groups.

Scientific Research Applications

Chemistry: Benzamide, 3,4,5-trimethoxy-N-4-morpholinyl- is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes involved in metabolic pathways, making it a candidate for drug development.

Medicine: The compound is being investigated for its potential therapeutic applications. It has shown promise in preclinical studies as an anti-inflammatory and anticancer agent.

Industry: In the industrial sector, Benzamide, 3,4,5-trimethoxy-N-4-morpholinyl- is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of Benzamide, 3,4,5-trimethoxy-N-4-morpholinyl- involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. For example, it may inhibit enzymes involved in the synthesis of inflammatory mediators, leading to its anti-inflammatory effects. The exact molecular targets and pathways are still under investigation, but its ability to modulate enzyme activity is a key aspect of its mechanism of action.

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound belongs to a broader class of 3,4,5-trimethoxybenzamide derivatives, where substitutions on the terminal amine group modulate pharmacological and physicochemical properties. Key structural analogs include:

Compound Name Substituent Group Key Properties/Activity Reference
N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide 4-Bromophenyl Crystallizes with N-H···O hydrogen bonds; potential halogen-bonding interactions
N-[4-(Thiazolylsulfonyl)phenyl] derivative Thiazolylsulfonylphenyl Higher molecular weight (449.5 g/mol); enhanced hydrogen-bonding capacity via sulfonyl
N-(3-Methyl-2-pyridyl) derivative Pyridyl Improved π-π stacking potential due to aromatic pyridine ring
3,4,5-Trimethoxy-N-(4-propylcyclohexyl) Cyclohexylpropyl Increased hydrophobicity (LogP ~4.2); potential CNS penetration
Benzoic acid 3-(4-morpholinyl)propyl ester Morpholinylpropyl (ester) Ester group enhances hydrolytic instability but improves membrane permeability

Key Observations :

  • The morpholinyl group in the target compound introduces a balance of hydrophilicity (due to the oxygen atom) and conformational rigidity, favoring interactions with polar enzyme pockets (e.g., histone acetyltransferases or phosphodiesterases) compared to bulky aryl groups .
  • Bromophenyl or thiazolyl substituents, while increasing molecular weight, may reduce solubility but enhance binding via halogen or sulfur-mediated interactions .
Physicochemical and Pharmacokinetic Properties
Property Target Compound (Estimated) N-(4-Bromophenyl) Derivative Thiazolylsulfonyl Derivative Morpholinylpropyl Ester
Molecular Weight (g/mol) ~365 380.2 449.5 339.4
LogP (Predicted) 1.8–2.5 3.1 2.0 1.5
Hydrogen Bond Donors 1 (amide NH) 1 2 (amide NH, sulfonamide NH) 0 (ester)
Topological Polar Surface Area (Ų) ~70 75 130 65

Key Observations :

  • The target compound’s moderate LogP and polar surface area suggest favorable oral bioavailability compared to more lipophilic (e.g., bromophenyl) or highly polar (e.g., thiazolylsulfonyl) derivatives.
  • The ester analog () lacks hydrogen-bond donors, reducing target engagement but improving passive diffusion .

Biological Activity

Benzamide, 3,4,5-trimethoxy-N-4-morpholinyl- is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.

Anticancer Properties

Research indicates that benzamide derivatives exhibit anticancer properties. Specifically, benzamide compounds have been shown to inhibit the activity of enzymes like telomerase and Taq polymerase, which are crucial for cancer cell proliferation. For instance, studies have demonstrated that compounds with trimethoxyphenyl groups can induce caspase activation, leading to apoptosis in cancer cells.

Anti-inflammatory Effects

Benzamide derivatives are also explored for their anti-inflammatory properties. The presence of morpholine and methoxy substituents enhances their interaction with inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis and other inflammatory disorders .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit various enzymes. For example, it shows promising results in inhibiting acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's. In vitro studies report IC50 values indicating effective inhibition compared to standard drugs .

Summary of Biological Activities

Activity Description IC50 Values
AnticancerInduces apoptosis via caspase activation; inhibits telomeraseNot specified
Anti-inflammatoryModulates inflammatory pathways; potential in treating arthritisNot specified
Enzyme inhibitionInhibits AChE and other enzymes linked to neurodegenerationAChE IC50 = 0.056 µM (best)

The biological activity of benzamide, 3,4,5-trimethoxy-N-4-morpholinyl- is largely attributed to its structural features:

  • Trimethoxy Group : Enhances lipophilicity and facilitates cellular uptake.
  • Morpholine Ring : Provides flexibility and potential for hydrogen bonding with biological targets.
  • Enzyme Interaction : The compound's ability to interact with specific enzymes like AChE suggests it can modulate neurotransmitter levels, impacting cognitive functions.

Case Studies

  • Cancer Cell Lines : A study evaluated the effects of various benzamide derivatives on different cancer cell lines (e.g., HeLa and MCF-7). The results indicated that certain derivatives significantly reduced cell viability at concentrations below 10 µM.
  • Neuroprotection : In a model simulating neurodegeneration, benzamide derivatives were shown to improve cognitive function in mice by enhancing synaptic plasticity through AChE inhibition.

Research Findings

Recent studies have focused on synthesizing new benzamide derivatives with improved biological activities:

  • Synthesis Techniques : Various methods such as microwave-assisted synthesis have been employed to create derivatives with high yields and purity.
  • Structure-Activity Relationship (SAR) : Research has identified key structural features that enhance biological activity. For instance, the incorporation of halogen substituents on the aromatic ring has been linked to increased enzyme inhibition potency .

Comparative Analysis of Similar Compounds

Compound Name Biological Activity IC50 Values
Benzamide Derivative AStrong AChE inhibitorIC50 = 0.046 µM
Benzamide Derivative BModerate anticancer activityIC50 = 10 µM
Benzamide, 3,4,5-trimethoxy-N-4-morpholinyl-Promising anti-inflammatory effectsNot specified

Q & A

Q. What are the key synthetic routes for Benzamide, 3,4,5-trimethoxy-N-4-morpholinyl- in academic research?

The compound is typically synthesized via coupling reactions involving 3,4,5-trimethoxybenzoyl chloride and morpholine derivatives. A common method involves refluxing 3,4,5-trimethoxybenzoyl chloride with ethyl 2-amino thiazole-4-carboxylate in ethanol, followed by solvent evaporation and purification of the solid product. This approach yields ~70% efficiency under optimized conditions . Safety protocols, such as hazard analysis and proper handling of reactive intermediates (e.g., acyl chlorides), are critical .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation. For example, 1H^1H NMR (400 MHz, CDCl3_3 ) shows distinct peaks for methoxy groups (δ 3.72–3.80 ppm) and aromatic protons (δ 7.14–7.78 ppm) . High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy further validate molecular weight and functional groups. X-ray crystallography using SHELX programs (e.g., SHELXL) can resolve crystal structures, particularly for verifying stereochemistry and intermolecular interactions .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize unwanted byproducts (e.g., N-acetylation)?

Unwanted N-acetylation often arises from reactive intermediates or side reactions. To mitigate this, use protecting groups for amines (e.g., pivaloyloxy) during synthesis . Kinetic studies suggest that trifluoromethyl groups can accelerate substitution reactions while reducing side reactions. Reaction monitoring via thin-layer chromatography (TLC) or in-situ NMR helps identify byproducts early .

Q. What strategies are recommended for resolving contradictions in biological activity data?

Discrepancies in activity data may stem from impurities, solvent effects, or assay variability. For example, bioactivity studies should include purity validation (HPLC ≥95%) and standardized assay protocols (e.g., enzyme inhibition assays with positive controls). Replicating results across multiple cell lines or in vivo models can clarify inconsistencies .

Q. How can the crystal structure of this compound be determined, and what insights does it provide?

Single-crystal X-ray diffraction using SHELXTL software is the gold standard. For high-resolution data, refine structures with SHELXL, which accounts for twinning and disorder. The crystal structure reveals packing motifs, hydrogen bonding (e.g., between morpholinyl oxygen and amide protons), and conformational flexibility, which are critical for understanding solubility and stability .

Q. What methodologies are used to evaluate its potential as a biochemical probe or inhibitor?

Target engagement studies, such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), quantify binding affinity. For kinase inhibitors, enzymatic assays (e.g., ADP-Glo™) measure IC50_{50} values. Late-stage functionalization (e.g., adding fluorophores via click chemistry) enables cellular localization studies .

Data Analysis & Experimental Design

Q. How should researchers design dose-response experiments for in vitro studies?

Use a logarithmic concentration range (e.g., 1 nM–100 µM) to capture sigmoidal curves. Include vehicle controls and reference inhibitors (e.g., staurosporine for kinases). Normalize data to baseline activity and fit using nonlinear regression (e.g., GraphPad Prism) to calculate EC50_{50}/IC50_{50} values. Triplicate measurements reduce variability .

Q. What computational tools support SAR (Structure-Activity Relationship) studies?

Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) predict binding modes and stability. QSAR models built with MOE or Schrödinger Suite correlate substituent effects (e.g., methoxy vs. morpholinyl groups) with activity. Validate predictions with synthetic analogs .

Safety & Best Practices

Q. What safety protocols are critical when handling this compound?

Conduct a thorough hazard analysis (e.g., reactivity of morpholinyl amines) before synthesis. Use fume hoods for volatile solvents (e.g., ethanol, DCM) and personal protective equipment (PPE) for corrosive reagents. Dispose of waste via approved chemical disposal programs .

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